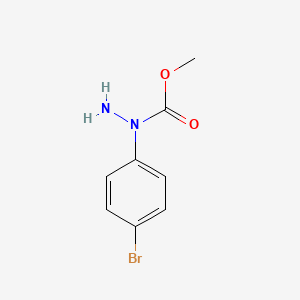![molecular formula C14H22O2 B13848432 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI) is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired epoxide formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxides or other oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of more complex epoxides or oxygenated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted epoxides or other derivatives.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
β-Ionone-5,6-epoxide: A closely related compound with similar structural features and chemical properties.
Epoxy-β-ionone: Another epoxide derivative of β-ionone with comparable reactivity.
5,6-Epoxy-β-ionone: A specific isomer of the compound with distinct stereochemistry.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. is unique due to its specific bicyclic structure and the presence of the epoxide ring, which imparts distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
(E)-3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O2/c1-9(10(2)15)8-11-13(3,4)7-6-12-14(11,5)16-12/h8,11-12H,6-7H2,1-5H3/b9-8+/t11-,12+,14-/m1/s1 |
Clave InChI |
SBRYOYBBQHELIA-SRQZBIJSSA-N |
SMILES isomérico |
C/C(=C\[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)/C(=O)C |
SMILES canónico |
CC(=CC1C(CCC2C1(O2)C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


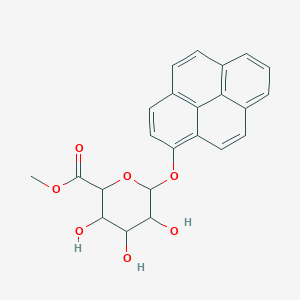
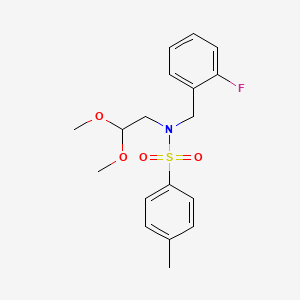
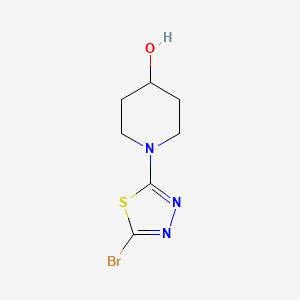
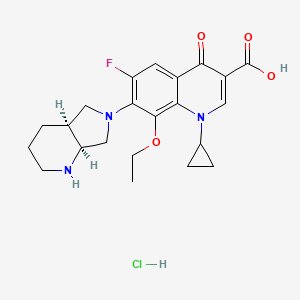
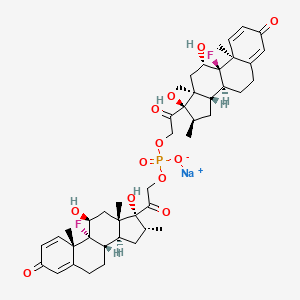
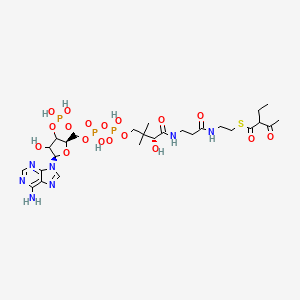
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
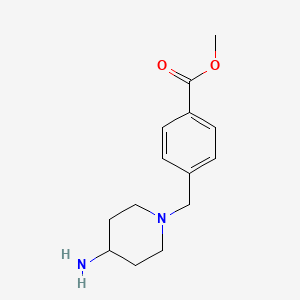

![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
